molecular formula C16H12Br2O2 B11084873 3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No.: B11084873
M. Wt: 396.07 g/mol
InChI Key: UBAKEOVYIATBTI-QPJJXVBHSA-N
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Description

3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde is an organic compound with a complex structure that includes bromine atoms, a phenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method includes the use of 3,5-dibromobenzaldehyde as a starting material, which is then subjected to a series of reactions to introduce the phenyl and propenyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide (NBS). The process is optimized for high yield and purity, often requiring precise control of temperature, reaction time, and the use of protective atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aldehyde group play crucial roles in its reactivity and biological activity. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde is unique due to its combination of bromine atoms, phenyl group, and propenyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H12Br2O2

Molecular Weight

396.07 g/mol

IUPAC Name

3,5-dibromo-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde

InChI

InChI=1S/C16H12Br2O2/c17-14-9-13(11-19)10-15(18)16(14)20-8-4-7-12-5-2-1-3-6-12/h1-7,9-11H,8H2/b7-4+

InChI Key

UBAKEOVYIATBTI-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2Br)C=O)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

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